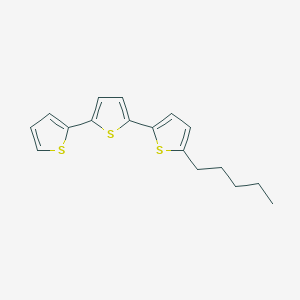
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is an organic compound with the molecular formula C₁₇H₁₈S₃. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique structure, which includes three thiophene rings and a pentyl side chain, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the following steps:
Formation of the Core Structure: The core structure of the compound can be synthesized through a series of condensation reactions involving thiophene derivatives.
Introduction of the Pentyl Side Chain: The pentyl side chain can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’5’,2’'-Terthiophene: A similar compound with three thiophene rings but without the pentyl side chain.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another thiophene derivative used in optical applications.
Uniqueness
2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its specific structure, which includes a pentyl side chain and three thiophene rings. This structure imparts distinct electronic and chemical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
143582-01-8 |
|---|---|
Molekularformel |
C17H18S3 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C17H18S3/c1-2-3-4-6-13-8-9-16(19-13)17-11-10-15(20-17)14-7-5-12-18-14/h5,7-12H,2-4,6H2,1H3 |
InChI-Schlüssel |
NLDXKBUONMCBPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
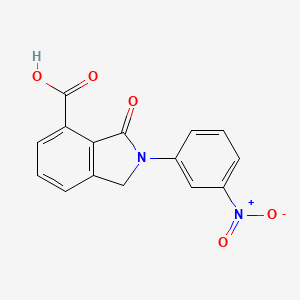
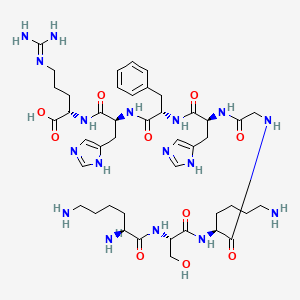
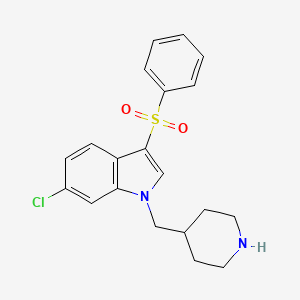
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
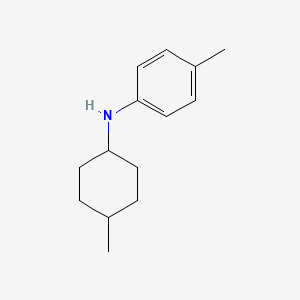
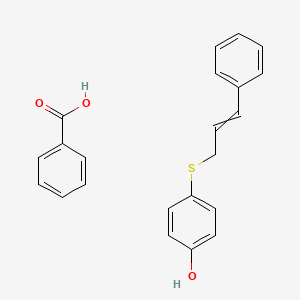
![[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone](/img/structure/B12542954.png)
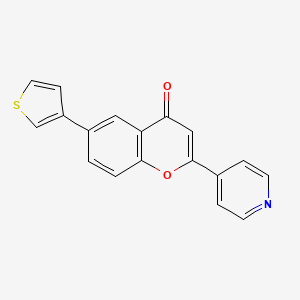
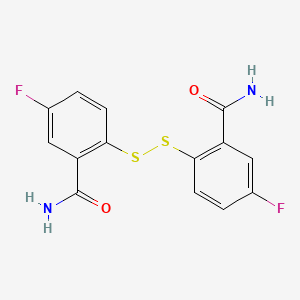
![1-(Prop-2-en-1-yl)-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12542975.png)
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
